

(E)-hept-2-enenitrile molecular structure and weight

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Technical Guide: (E)-hept-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for **(E)-hept-2-enenitrile**, a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents.

Molecular Structure and Properties

(E)-hept-2-enenitrile is an unsaturated aliphatic nitrile. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, in a trans configuration. The molecule consists of a seven-carbon chain with a nitrile group at one end and a carbon-carbon double bond between the second and third carbon atoms.

The key quantitative data for **(E)-hept-2-enenitrile** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C7H11N	[1]
Molecular Weight	109.17 g/mol	[1]
IUPAC Name	(E)-hept-2-enenitrile	[1]
Canonical SMILES	CCCC/C=C/C#N	[1]
InChI	InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+	[1]
CAS Number	22031-56-7	[1]

Plausible Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

A highly stereoselective method for the synthesis of (E)- α , β -unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate carbanion with an aldehyde. For the synthesis of **(E)-hept-2-enenitrile**, the reaction would proceed between pentanal and diethyl cyanomethylphosphonate.

Materials:

- Pentanal
- Diethyl cyanomethylphosphonate
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)



· Magnetic stirrer and heating mantle

Procedure:

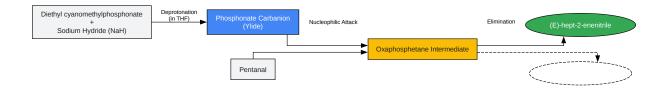
- Preparation of the Phosphonate Anion:
 - Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
 - Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
 - Diethyl cyanomethylphosphonate (1.0 equivalent) is added dropwise to the stirred suspension.
 - The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate carbanion.
- Reaction with Aldehyde:
 - The reaction flask is cooled back to 0 °C.
 - Pentanal (1.0 equivalent) is added dropwise to the solution of the phosphonate carbanion.
 - The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
- · Work-up and Purification:
 - The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
 - The aqueous layer is extracted three times with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.



 The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (E)-hept-2-enenitrile.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed Horner-Wadsworth-Emmons synthesis of **(E)-hept-2-enenitrile**.



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Caption: Horner-Wadsworth-Emmons synthesis of (E)-hept-2-enenitrile.

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References

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